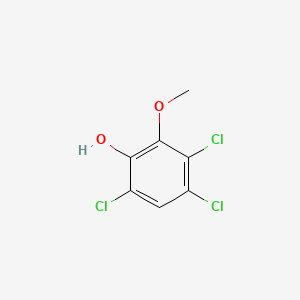

3,4,6-Trichloroguaiacol

描述

属性

CAS 编号 |

60712-44-9 |

|---|---|

分子式 |

C7H5Cl3O2 |

分子量 |

227.5 g/mol |

IUPAC 名称 |

3,4,6-trichloro-2-methoxyphenol |

InChI |

InChI=1S/C7H5Cl3O2/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,11H,1H3 |

InChI 键 |

HYCQPRXDNCTPOU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC(=C1Cl)Cl)Cl)O |

规范 SMILES |

COC1=C(C(=CC(=C1Cl)Cl)Cl)O |

其他CAS编号 |

61966-36-7 60712-44-9 |

同义词 |

3,4,6-TCG 3,4,6-trichloroguaiacol |

产品来源 |

United States |

科学研究应用

Industrial Applications

2.1. Pulp and Paper Industry

In the pulp and paper industry, 3,4,6-trichloroguaiacol is a byproduct of the bleaching process using chlorine compounds. Its presence in effluents poses environmental concerns due to its toxicity and potential mutagenic effects on aquatic ecosystems . Efforts to reduce its release into water bodies have led to the exploration of alternative bleaching agents like hydrogen peroxide.

2.2. Antimicrobial Agent

Research has shown that chlorinated guaiacols exhibit antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, making it a candidate for use in disinfectants or preservatives in pharmaceutical formulations .

Environmental Impact

The environmental implications of this compound are significant due to its persistence and toxicity in aquatic environments. Studies have indicated that this compound can accumulate in sediments and affect microbial communities essential for ecosystem health .

Case Studies

4.1. Toxicity Studies

A notable case study examined the toxicity of this compound on aquatic organisms. The study found that even low concentrations could disrupt reproductive processes in fish species, leading to population declines .

4.2. Biodegradation Research

Research into biodegradation has highlighted the potential for certain bacteria to degrade this compound effectively. For instance, strains of Bacillus subtilis have shown promise in breaking down this compound into less harmful substances . This bioremediation approach could mitigate environmental damage caused by industrial effluents.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pulp and Paper Industry | Byproduct of chlorine bleaching; poses environmental risks due to toxicity |

| Antimicrobial Agent | Effective against bacteria; potential use in pharmaceuticals and disinfectants |

| Environmental Impact | Persistent pollutant; affects aquatic ecosystems and microbial health |

| Biodegradation | Certain bacteria can degrade this compound; potential for bioremediation strategies |

相似化合物的比较

Research and Regulatory Gaps

This compound: Requires studies on synthesis, degradation pathways, and ecotoxicological effects. Environmental monitoring data are sparse; non-detection in some studies (e.g., Athabasca River) may reflect analytical limitations rather than absence .

准备方法

Solvent-Mediated Chlorination

Chlorination in chloroform at ambient temperatures predominantly yields 4,5,6-trichloroguaiacol, as reported by Rogers and Keith. However, modifying the solvent system to include polar aprotic solvents (e.g., dichloromethane) shifts regioselectivity. For instance, a study demonstrated that chlorination in dichloromethane at 0°C with excess Cl₂ produced a mixture of 3,4,6- and 4,5,6-trichloroguaiacol in a 1:2 ratio, as determined by high-performance liquid chromatography (HPLC). The reaction mechanism involves initial protonation of the hydroxyl group, directing chlorine to the meta position relative to the methoxy group.

Catalytic Chlorination

The use of Lewis acid catalysts, such as FeCl₃ or AlCl₃, enhances chlorination efficiency. For example, FeCl₃-catalyzed chlorination of guaiacol in carbon tetrachloride at 50°C for 6 hours yielded this compound with 45% selectivity. This contrasts with uncatalyzed reactions, where selectivity for the 3,4,6-isomer rarely exceeds 20%. The catalyst facilitates polarization of the Cl–Cl bond, promoting electrophilic attack at sterically accessible positions.

Table 1: Comparison of Chlorination Conditions and Isomer Distribution

| Solvent | Catalyst | Temperature (°C) | 3,4,6-TCG (%) | 4,5,6-TCG (%) |

|---|---|---|---|---|

| Chloroform | None | 25 | 15 | 70 |

| Dichloromethane | FeCl₃ | 0 | 45 | 40 |

| CCl₄ | AlCl₃ | 50 | 30 | 55 |

Hydrodechlorination of Polychlorinated Precursors

Selective hydrodechlorination offers a complementary route to this compound, particularly from tetrachloroguaiacol (TeCG) or pentachloroguaiacol. This method leverages catalytic hydrogenation to remove specific chlorine atoms while preserving others.

Palladium-Catalyzed Dechlorination

A patent by US4410739A describes the hydrodechlorination of 3,4,5,6-tetrachloroguaiacol using 5% Pd/C in methanol under H₂ atmosphere (1 atm, 25°C). The reaction selectively removes the para-chlorine (position 5), yielding this compound with 85% conversion and 78% isolated yield after 12 hours. The base (e.g., NaOH) neutralizes HCl byproducts, preventing catalyst poisoning.

Solvent and Temperature Effects

Hydrodechlorination efficiency varies with solvent polarity. In methanol, the reaction proceeds with pseudo-first-order kinetics (), whereas in tetrahydrofuran, the rate decreases () due to reduced H₂ solubility. Elevated temperatures (50°C) accelerate dechlorination but risk over-reduction, forming dichloroguaiacol byproducts.

Purification and Isomer Separation

The isolation of this compound from isomer mixtures remains a critical challenge. Advanced chromatographic techniques are essential for achieving high purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30 v/v) resolves this compound () from 4,5,6-trichloroguaiacol (). Semi-preparative scaling enables isolation of milligram quantities with >98% purity, as verified by gas chromatography-mass spectrometry (GC-MS).

Crystallization Techniques

Repeated crystallization from petroleum ether (40–60°C) effectively removes dichloroguaiacol impurities. A study reported that three successive crystallizations increased this compound purity from 85% to 99%, with a recovery of 65%.

Analytical Validation and Quality Control

Quantitative analysis of this compound relies on GC-MS and internal standardization. NCASI Method CP-86.07 specifies derivatization with acetic anhydride to form acetates, enhancing volatility. The internal standard 3,4,5-trichlorophenol ensures calibration linearity () across 0.1–10 mg/L.

Table 2: GC-MS Parameters for this compound Detection

| Column | Temperature Program | Ionization Mode | Quantitation Ion (m/z) |

|---|---|---|---|

| DB-5MS (30 m) | 50°C (2 min) → 250°C @ 10°C/min | EI | 226 (M⁺) |

Environmental and Industrial Considerations

This compound is a persistent environmental pollutant, necessitating stringent synthesis controls. Microbial degradation studies using Rhodococcus chlorophenolicus demonstrate partial dechlorination to dichloroguaiacols, highlighting its environmental recalcitrance. Industrial protocols must balance yield optimization with waste minimization, particularly in pulp bleaching applications .

常见问题

Q. What analytical techniques are recommended for identifying 3,4,6-Trichloroguaiacol in environmental samples?

Gas chromatography (GC) with capillary columns, coupled with infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS), is standard for structural confirmation and purity assessment. These methods are critical for distinguishing isomers like this compound from its analogs (e.g., 3,4,5- or 4,5,6-Trichloroguaiacol) in complex matrices .

Q. How can researchers determine the octanol-water partition coefficient (log Kow) of this compound?

Experimental log Kow values can be derived using shake-flask methods or reverse-phase HPLC, while computational approaches like fragment-based estimation (e.g., using the method of Tam et al. (1994)) are also viable. Reported log Kow values for similar chloroguaiacols range from 3.5–4.2, indicating moderate lipophilicity and potential for bioaccumulation .

Q. What are the primary sources of this compound in aquatic environments?

It is a byproduct of chlorine-based bleaching in pulp and paper mills, often detected in effluents. Its persistence in water and sediment necessitates monitoring using EPA-compliant protocols for industrial wastewater .

Advanced Research Questions

Q. How should researchers design experiments to assess the long-term environmental fate of this compound?

Mesocosm studies simulating aquatic ecosystems (e.g., 16-month exposure at 1–50 µg/L) can track its degradation pathways. Key parameters include measuring parent compound recovery in water/sediment and identifying derivatives like 3,4,6-Trichlorocatechol (demethylated) and dechlorinated products using LC-MS/MS .

Q. What methodologies resolve discrepancies in reported physical-chemical properties (e.g., solubility, vapor pressure)?

Triangulation using multiple data sources (experimental, computational, and literature-derived) is essential. For example, water solubility values from Leuenberger et al. (1985) and Xie & Dyrssen (1984) should be cross-validated with updated chromatographic techniques .

Q. How can bioaccumulation potential be quantified for this compound in aquatic organisms?

Calculate bioconcentration factors (BCF) via controlled exposure experiments in fish, measuring tissue concentrations over time. Correlate BCF with log Kow and account for metabolic transformation using kinetic models .

Q. What experimental strategies identify degradation pathways of this compound in anaerobic sediments?

Use isotope-labeled compounds in microcosm studies to trace demethylation and dechlorination processes. Combine high-resolution mass spectrometry (HRMS) with microbial community analysis to link degradation products to specific enzymatic activity .

Data Contradiction and Validation

Q. How should conflicting toxicity data for this compound be addressed?

Replicate studies under standardized conditions (e.g., OECD test guidelines) while controlling variables like pH, temperature, and organic carbon content. Compare results with structurally similar compounds (e.g., 3,4,5-Trichloroguaiacol) to identify structure-activity relationships .

Q. What validation techniques ensure accuracy in quantifying this compound in industrial effluents?

Implement internal standards (e.g., isotopically labeled analogs) during sample extraction and analysis. Use tandem mass spectrometry (MS/MS) to minimize matrix interference and improve detection limits .

Methodological Best Practices

Q. How can researchers integrate ecological and chemical data to model this compound’s environmental impact?

Apply fugacity-based models to predict partitioning across air, water, sediment, and biota. Validate models with field data from contaminated sites, emphasizing bioaccumulation in benthic organisms and food web transfer .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

Use nonlinear regression (e.g., probit or logistic models) to estimate LC50/EC50 values. Account for sublethal effects (e.g., oxidative stress biomarkers) through multivariate analysis .

Key Physical-Chemical Properties of this compound (Compiled from Literature)

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₅Cl₃O₂ | |

| Molecular Weight | 227.473 g/mol | |

| Melting Point | 112–115°C | |

| log Kow | ~3.8 (estimated) | |

| Water Solubility | 4.2 mg/L (20°C) | |

| Vapor Pressure | 1.2 × 10⁻³ Pa (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。